

neuroprotective effects of (RS)-4C3HPG

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Compound of Interest		
Compound Name:	(RS)-4C3HPG	
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An In-depth Technical Guide to the Neuroprotective Effects of (RS)-4-Carboxy-3-hydroxyphenylglycine ((RS)-4C3HPG)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(RS)-4-Carboxy-3-hydroxyphenylglycine (**(RS)-4C3HPG)** is a phenylglycine derivative with significant potential as a neuroprotective agent. While much of the detailed research has been conducted on its S-enantiomer, (S)-4C3HPG, the compound's mechanism of action is understood to be dual-faceted: it functions as a competitive antagonist of Group I metabotropic glutamate receptors (mGluR1) and as an agonist of Group II mGluRs (mGluR2).[1][2][3] This unique pharmacological profile allows it to modulate excitotoxic and inflammatory pathways implicated in various forms of neuronal injury, including traumatic brain injury (TBI) and ischemia.[1][4] This guide synthesizes the available data on its mechanism, quantitative effects, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

The neuroprotective properties of (S)-4C3HPG are attributed to its combined effects on two distinct classes of metabotropic glutamate receptors.[2]

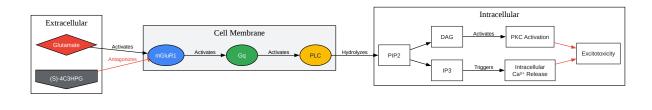
Group I mGluR Antagonism (mGluR1)

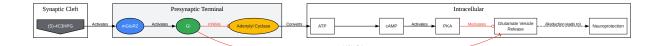
Group I mGluRs, which include mGluR1 and mGluR5, are coupled to Gq proteins.[5] Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol



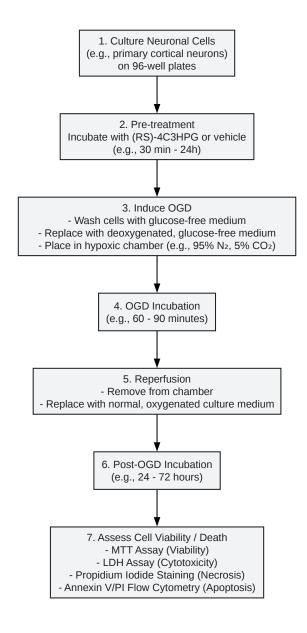
4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] This cascade results in the release of intracellular calcium (Ca²⁺) stores and the activation of protein kinase C (PKC).[6] In pathological conditions like ischemia or TBI, excessive glutamate release leads to over-activation of this pathway, contributing to excitotoxic cell death.[7]

(S)-4C3HPG acts as an antagonist at mGluR1a, blocking this signaling cascade and thereby preventing downstream excitotoxic events.[2] Evidence also suggests that mGluR1 antagonists may confer neuroprotection by enhancing inhibitory GABAergic neurotransmission.[5][8]









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Foundational & Exploratory





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